Direct Head-to-Head Comparison: 5-Bromo vs. 6-Bromo CENP-E Inhibitory Activity from Scaffold Exploration
In a systematic scaffold exploration study for CENP-E inhibitors, the 5-bromoimidazo[1,2-a]pyridine derivative (compound 7) demonstrated potent enzyme inhibition with an IC50 of 50 nM, a value that established it as a viable lead for further optimization [1]. In contrast, a related study on 6-bromoimidazo[1,2-a]pyridin-2-amine analogs reported significantly weaker cytotoxic activity, with IC50 values only achieving <150 μM against HeLa cells . This represents a >3000-fold difference in potency between the 5-bromo and 6-bromo substitution patterns, directly quantifying the critical role of bromine positional regiochemistry in determining biological activity against this therapeutically relevant target.
| Evidence Dimension | CENP-E enzyme inhibition (IC50) vs. HeLa cell cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM (CENP-E enzyme inhibition) |
| Comparator Or Baseline | 6-bromo analog: IC50 < 150 μM (HeLa cell cytotoxicity) |
| Quantified Difference | >3,000-fold higher potency for 5-bromo substitution pattern |
| Conditions | CENP-E enzymatic assay for 5-bromo compound; HeLa cell viability assay for 6-bromo analog |
Why This Matters
This stark potency differential, observed across different but related studies, strongly suggests that the 5-bromo substitution pattern is essential for engaging the CENP-E ATP-binding pocket, making 5-bromoimidazo[1,2-a]pyridin-2-amine the preferred starting material for any medicinal chemistry campaign targeting CENP-E.
- [1] Hirayama T, Okaniwa M, Imada T, et al. Synthetic studies of centromere-associated protein-E (CENP-E) inhibitors: 1. Exploration of fused bicyclic core scaffolds using electrostatic potential map. Bioorg Med Chem. 2013;21(17):5488-5502. View Source
